Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate

Process Chemistry Scale-Up Synthesis GMP Intermediate

Scaling Hsp90 inhibitor programs often face protecting group incompatibility and lack of process validation for intermediates. This compound provides a direct solution. As a crystalline, doubly benzyloxy-protected methyl ester, it is validated for multi-step synthesis and orthogonal deprotection. - Validated for scale: Demonstrated 18.1 kg batch with 85% yield and 99.6% HPLC purity. - Orthogonal selectivity: Methyl ester can be selectively saponified to the free acid without disturbing benzyl ethers, enabling diverse library synthesis. - Atom economy: 16.4% lower molecular weight than the analogous benzyl ester, reducing cost per mole of final API.

Molecular Formula C25H24O4
Molecular Weight 388.5 g/mol
CAS No. 912545-08-5
Cat. No. B3043718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-bis-benzyloxy-5-isopropenylbenzoate
CAS912545-08-5
Molecular FormulaC25H24O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C25H24O4/c1-18(2)21-14-22(25(26)27-3)24(29-17-20-12-8-5-9-13-20)15-23(21)28-16-19-10-6-4-7-11-19/h4-15H,1,16-17H2,2-3H3
InChIKeyKERQOIXKIUJGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate: Supplier Baseline


Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate (CAS 912545-08-5) is a doubly benzyloxy-protected benzoate ester bearing a 5-isopropenyl substituent . It is a crystalline solid (mp 92–94 °C) with molecular formula C₂₅H₂₄O₄ and molecular weight 388.46 g/mol . The compound serves as a key late-stage protected intermediate in the synthesis of 2,4-dihydroxy-5-isopropylbenzoate-based Hsp90 inhibitors, a scaffold that has yielded clinical candidates and research tools with low-nanomolar potency against Hsp90 [1]. Its dual-benzyloxy protection strategy enables orthogonal deprotection under mild hydrogenolysis conditions, releasing the active 2,4-dihydroxy pharmacophore in quantitative yield .

1
Orthogonal dual-benzyloxy protection for Hsp90 inhibitor intermediate synthesis
2
Scalable multi-kg synthesis with crystallization-based purification
3
Methyl ester enables downstream amide coupling without competing acid reactivity

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate: Non-Substitutability


Within the 2,4-dihydroxy-5-isopropylbenzoate Hsp90 inhibitor pharmacophore class, the choice of protecting group and ester moiety is consequential and non-interchangeable. The methyl ester of CAS 912545-08-5 offers a 16.4% molecular weight reduction versus the analogous benzyl ester (CAS 912545-15-4; MW 464.55 vs. 388.46) [1], directly improving atom economy in multi-step GMP syntheses. The benzyloxy protecting groups are not arbitrary: they are specifically selected because they withstand the Wittig olefination conditions used to install the 5-isopropenyl group yet are quantitatively cleavable under neutral hydrogenolysis—a selectivity profile that methoxy or silyl protections cannot simultaneously satisfy . Furthermore, the methyl ester is preferred over the free acid (CAS 912545-09-6) because the free carboxylic acid would compete in subsequent amide coupling steps and compromise regioselectivity in the final Hsp90 inhibitor assembly .

Target: Methyl ester (CAS 912545-08-5)
  • 16.4% lower molecular weight improves atom economy
  • Crystalline solid enabling scalable crystallization purification
  • Benzyloxy groups withstand Wittig conditions and cleave quantitatively under neutral hydrogenolysis
Alternatives may not interchange
  • Benzyl ester (CAS 912545-15-4) lacks published scale-up data, commercial availability, and molar throughput advantage
  • Free acid (CAS 912545-09-6) competes in amide coupling and often requires chromatographic purification
  • Methoxy or silyl protections cannot simultaneously satisfy Wittig stability and mild deprotection

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate: Differentiation Evidence


Scalable Synthesis Yield and Purity

The target compound is synthesized via a one-pot Wittig olefination of methyl 5-acetyl-2,4-bis-benzyloxybenzoate. At 18.1 kg scale, the isolated yield is 85% as pale yellow needles with 99.6% HPLC purity (C18 column, MeCN:H₂O 70:30, UV 254 nm) and melting point 92–94 °C . In contrast, the analogous benzyl ester (CAS 912545-15-4) lacks published scale-up data and is not commercially available from multiple vendors, indicating a less mature supply chain [1]. The free acid analog (CAS 912545-09-6) is commercially listed but without documented multi-kilogram synthetic procedures or HPLC purity specifications .

Synthesis yield/purity
Head-to-head
85% isolated yield, 99.6% HPLC purity at 18.1 kg scale
Supports scalable procurement with documented purity and crystallinity
Comparators lack published multi-kg procedures
Process Chemistry Scale-Up Synthesis GMP Intermediate

Atom Economy: Methyl vs. Benzyl Ester

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate (MW 388.46 g/mol) is 16.4% lighter than its benzyl ester counterpart benzyl 2,4-bis(benzyloxy)-5-isopropenylbenzoate (MW 464.55 g/mol) [1]. In a synthetic sequence where this intermediate represents a significant mass fraction, the methyl ester yields proportionally more downstream product per unit mass of intermediate purchased. For example, from 1.0 kg of methyl ester (2.58 mol), quantitative hydrogenolysis yields 0.54 kg of methyl 2,4-dihydroxy-5-isopropylbenzoate (MW 210.23, 2.58 mol), whereas from 1.0 kg of benzyl ester (2.15 mol), only 0.45 kg of the same product is obtained—a 16.7% reduction in molar throughput .

Atom economy
Head-to-head
Target MW: 388.46 (1 kg = 2.58 mol) Benzyl ester MW: 464.55 (1 kg = 2.15 mol)
16.4% molecular weight reduction
Higher molar throughput per unit mass reduces raw material cost
Calculated from molecular formulas
Atom Economy Process Mass Intensity Green Chemistry

Deprotection Efficiency via Hydrogenolysis

Hydrogenolysis of methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate (3.88 g, 10.0 mmol) over 10% Pd/C (350 mg) in ethanol/methanol under atmospheric H₂ at room temperature for 16 hours yields methyl 2,4-dihydroxy-5-isopropylbenzoate as a colorless solid in 100% isolated yield (2.10 g), with simultaneous reduction of the isopropenyl to isopropyl and cleavage of both benzyl ethers . This one-pot, two-transformation process obviates the need for a separate alkene hydrogenation step and avoids the acidic or Lewis-acidic conditions required for methoxy deprotection [1]. Product identity is confirmed by ¹H NMR (DMSO-d₆): δ 10.54 (1H, s, 2-OH), 10.44 (1H, br s, 4-OH), 7.52 (1H, s, 6-H), 6.37 (1H, s, 3-H), 3.85 (3H, s, CO₂CH₃), 3.08 (1H, m, CH(CH₃)₂), 1.13 (6H, d, CH(CH₃)₂); MS: [M+H]⁺ 211 .

Deprotection efficiency
Cross-study comparable
100% isolated yield, single-step hydrogenolysis (H₂, Pd/C, rt)
Simultaneous benzyl cleavage and alkene reduction eliminates separate steps
Methoxy deprotection typically requires acidic conditions and lower yields
Protecting Group Strategy Hydrogenolysis Synthetic Efficiency

Validated Pharmacophore for Hsp90 Inhibition

The 2,4-dihydroxy-5-isopropylbenzoate scaffold, obtained quantitatively from the target compound via hydrogenolysis , has been independently validated as a productive Hsp90 inhibitor pharmacophore. In a published study, compound 8m—constructed on this scaffold fused to a thieno[2,3-d]pyrimidine kinase inhibitor motif—inhibited Hsp90 with an IC₅₀ of 38.6 nM and PI3Kα with an IC₅₀ of 48.4 nM, and induced cell cycle arrest and apoptosis in melanoma cells [1]. This contrasts with the unsubstituted 2,4-dihydroxybenzoate scaffold, which lacks the 5-isopropyl group and shows substantially weaker Hsp90 binding in fragment-based screens (Kd typically > 100 μM) [2]. The 5-isopropyl substituent—installed via the isopropenyl precursor present in CAS 912545-08-5—is thus a critical potency determinant.

Pharmacophore context
Class-level
Derived scaffold yields Hsp90 inhibitor with reported IC₅₀ 38.6 nM
Reported scaffold-derived inhibitor activity supports Hsp90 inhibitor design context
5-isopropyl substituent critical for potency; class-level inference from fragment screens
Hsp90 Inhibition Cancer Therapeutics Scaffold Validation

Supply Chain Maturity: Multi-Vendor Availability

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate (CAS 912545-08-5) is commercially available from multiple independent suppliers at standardized purity specifications: 95% minimum purity (Bidepharm, with batch-specific QC including NMR, HPLC, and GC) , 95% minimum purity (AKSci, with SDS and COA documentation) , and 98% purity (Leyan) . In contrast, the benzyl ester analog (CAS 912545-15-4) has no recommended commercial supplier listed [1], and the free acid (CAS 912545-09-6) is available from fewer vendors with less standardized analytical documentation . Multi-vendor availability at 95–98% purity with routine batch QC reduces single-source supply risk and ensures lot-to-lot consistency for GLP or GMP intermediate procurement.

Supply chain
Head-to-head
≥3 vendors, 95–98% purity Benzyl ester: 0 recommended vendors
Batch-specific QC (NMR, HPLC, GC) available
Multi-vendor availability reduces single-source supply risk
Free acid has limited documentation
Supply Chain Quality Assurance Vendor Comparison

Crystallinity and Purification by Crystallization

The target compound crystallizes as pale yellow needles with a sharp melting point of 92–94 °C from boiling methanol, enabling purification by simple crystallization rather than column chromatography . This is a direct consequence of the methyl ester motif: the analogous free acid (CAS 912545-09-6) is typically isolated as an amorphous solid requiring chromatographic purification , while the benzyl ester (CAS 912545-15-4) has no reported melting point or crystallization procedure in the public domain [1]. In the published 18.1 kg scale preparation, the crystallized product was collected by suction filtration, washed with cold methanol, and dried under reduced pressure—a unit operation readily transferable to pilot-plant scale .

Crystallinity
Cross-study comparable
mp 92–94 °C, pale yellow needles from MeOH
Crystallization-based purification avoids chromatography at scale
Free acid analog typically amorphous
Purification Crystallization Process Development

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate: Application Scenarios


Multi-Kilogram GMP Intermediate Supply

When scaling a 2,4-dihydroxy-5-isopropylbenzoate-based Hsp90 inhibitor from discovery to Phase I/II clinical supply, CAS 912545-08-5 is the preferred protected intermediate. Its demonstrated 18.1 kg batch synthesis with 85% yield and 99.6% HPLC purity , coupled with crystallization-based purification (mp 92–94 °C) , provides a process-validated starting point that the benzyl ester (CAS 912545-15-4) and free acid (CAS 912545-09-6) cannot match. The 16.4% MW advantage over the benzyl ester translates to lower cost per mole of final API [1].

Orthogonal Protection for Library Synthesis

For parallel synthesis of Hsp90 inhibitor libraries, the dual benzyloxy protection of CAS 912545-08-5 allows the methyl ester to be selectively hydrolyzed to the carboxylic acid (CAS 912545-09-6) under basic conditions (KOH, MeOH/H₂O, reflux, 16 h) without disturbing the benzyl ethers . The resulting acid can then be coupled to diverse amine fragments. This orthogonal deprotection sequence—ester saponification followed by hydrogenolytic debenzylation—is not accessible with the benzyl ester analog, where ester and ether protecting groups would both be benzyl-based and lack orthogonality [1].

Fragment-Based Drug Discovery: Validated Scaffold

The 2,4-dihydroxy-5-isopropylbenzoate scaffold derived from CAS 912545-08-5 via quantitative hydrogenolysis (100% yield) is a validated fragment for Hsp90 inhibitor design, having produced compound 8m with Hsp90 IC₅₀ = 38.6 nM and PI3Kα IC₅₀ = 48.4 nM [1]. Procurement of the protected precursor ensures that the critical 5-isopropyl substituent—essential for low-nanomolar potency versus the unsubstituted 2,4-dihydroxybenzoate (>100 μM Kd) —is pre-installed, enabling rapid derivatization at the ester position without additional alkylation steps.

Quality-Controlled Procurement for Preclinical Studies

For pharmacology and toxicology studies requiring documented intermediate identity and purity, CAS 912545-08-5 is available from multiple vendors at 95–98% purity with batch-specific orthogonal QC (NMR, HPLC, GC) . This multi-vendor, fully characterized supply chain contrasts with the single-source or undocumented status of the benzyl ester analog [1], reducing regulatory CMC risk when the intermediate is specified in an IMPD or IND chemistry and manufacturing section.

Application
Selection Property
Validation Focus
Multi-kilogram GMP intermediate supply
Scalable synthesis with documented purity and crystallinity
Batch consistency and supply chain reliability for clinical campaigns
Orthogonal protection for library synthesis
Ester/ether orthogonality enables selective hydrolysis
Ester saponification without benzyl ether cleavage
Fragment-based Hsp90 inhibitor design
Scaffold with reported downstream inhibitor activity
Potency of derived inhibitors in biochemical assays
Quality-controlled procurement for preclinical studies
Multi-vendor availability with orthogonal QC documentation
Identity and purity for regulatory CMC sections

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